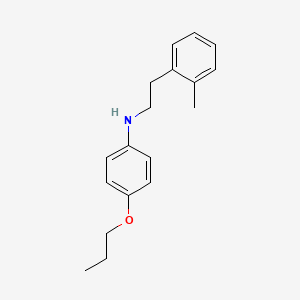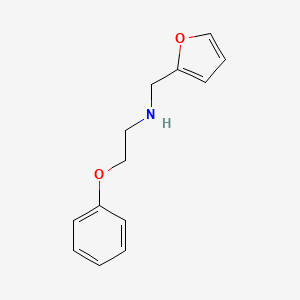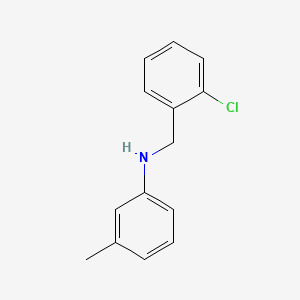
N-(2-Chlorobenzyl)-3-methylaniline
説明
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Chlorobenzyl)-3-methylaniline” has been reported in the literature. For instance, a new compound 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one was synthesized and its structure was determined using 1H and 13C NMR, FTIR spectroscopy, and MS . Another study reported the synthesis of the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .科学的研究の応用
Carcinogenic Potential Evaluation
- Carcinogenic Potential in Rats : A study by Stula et al. (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline), which is structurally related to N-(2-Chlorobenzyl)-3-methylaniline. The study found that these chemicals produced tumors in rats, but no known neoplasia in humans was reported.
UV-Vis Spectroelectrochemical Studies
- Homo- and Copolymerization Behaviors : Bilal, Shah, and Holze (2012, 2013) conducted comparative studies on the behavior of 2- and 3-methylaniline, closely related to N-(2-Chlorobenzyl)-3-methylaniline, in their homo- and copolymerization with 1,2-diaminobenzene. The studies revealed differences in the properties of the copolymers due to variations in the monomer units and their orientation along the polymer chains (Bilal et al., 2012); (Bilal et al., 2013).
Copper-Catalyzed Oxidative Direct Cyclization
- Oxidative Cyclization with Electron-Deficient Alkenes : Nishino et al. (2011) described a copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes. This process, which involves N-methylanilines structurally similar to N-(2-Chlorobenzyl)-3-methylaniline, produced tetrahydroquinolines efficiently under certain conditions (Nishino et al., 2011).
Synthesis and Characterization of Polymers
- Synthesis of Poly(N-methylaniline) : Research on the synthesis of poly(N-methylaniline) has been conducted to explore its electrical conductivity and structural characteristics. This is relevant as N-methylaniline is structurally related to N-(2-Chlorobenzyl)-3-methylaniline. Studies by Kapil et al. (2009) and others have focused on the electrical conductivity, UV–vis, and FTIR spectroscopy of the synthesized polymers (Kapil et al., 2009); (Planes et al., 2014).
DNA Adduct Formation
- Binding to DNA and Carcinogenicity : Research by Silk et al. (1989) and Segerbäck and Kadlubar (1992) on 4,4'-methylenebis(2-chloroaniline), a compound related to N-(2-Chlorobenzyl)-3-methylaniline, showed its binding to rat liver DNA, forming distinct adducts. This interaction is significant for understanding the potential carcinogenicity of similar compounds (Silk et al., 1989); (Segerbäck & Kadlubar, 1992).
Safety and Hazards
The safety data sheet for 2-Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBTKHRIVLGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



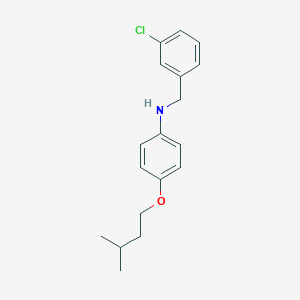
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)

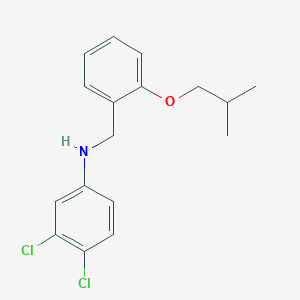
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)
![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)
